molecular formula C11H14N2O4S B2962669 1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine CAS No. 346689-92-7

1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine

Cat. No.: B2962669
CAS No.: 346689-92-7
M. Wt: 270.3
InChI Key: ZKVATJPXXAGNNZ-UHFFFAOYSA-N
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Description

1-[(4-Methyl-3-nitrophenyl)sulfonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 4-methyl-3-nitrophenyl group

Preparation Methods

The synthesis of 1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-[(4-Methyl-3-nitrophenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methyl-3-nitrophenyl)sulfonyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group can also participate in redox reactions, affecting the overall activity of the compound .

Comparison with Similar Compounds

1-[(4-Methyl-3-nitrophenyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-9-4-5-10(8-11(9)13(14)15)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVATJPXXAGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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